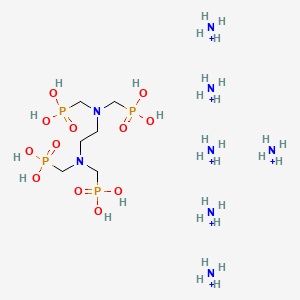

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate compound characterized by a central ethane-1,2-diyl backbone functionalized with nitrilobis(methylene) and phosphonate groups. The ammonium counterions balance the charge of the tetrakisphosphonate core. Key identifiers include:

Properties

CAS No. |

71334-91-3 |

|---|---|

Molecular Formula |

C6H44N8O12P4+6 |

Molecular Weight |

544.36 g/mol |

IUPAC Name |

hexaazanium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C6H20N2O12P4.6H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);6*1H3/p+6 |

InChI Key |

KABWVICPHUAXQG-UHFFFAOYSA-T |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves several steps. One common method includes the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Metal Ion Complexation

The compound’s phosphonate groups enable strong chelation of metal ions, a critical reaction in environmental and biological systems.

Key Observations

Stability is influenced by pH and temperature, with optimal binding under slightly acidic conditions (pH 4–6). The compound’s hexaammonium structure enhances solubility, facilitating metal ion sequestration in aqueous systems.

Biological Interactions

The compound exhibits reactivity in biological systems, particularly in bone-related processes:

-

Hydroxyapatite Binding : Lexidronam (a structural analog) binds hydroxyapatite crystals, suggesting potential applications in bone density studies .

-

Enzymatic Inhibition : By chelating metal cofactors (e.g., Zn²⁺, Fe³⁺), it may modulate enzymatic activity in metabolic pathways.

Analytical Validation

Post-synthesis characterization involves:

| Technique | Purpose |

|---|---|

| ¹H NMR | Confirm phosphonate-ammonium bonding |

| Mass Spectrometry | Verify molecular weight (544.36 g/mol) |

Research Limitations

-

Limited data on long-term stability in complex matrices.

-

Mechanistic details of enzymatic interactions remain underexplored.

This compound’s reactivity stems from its phosphonate backbone and ammonium groups, enabling applications in metal chelation, biological systems, and environmental science. Further studies are needed to fully characterize its degradation pathways and biological interactions.

Scientific Research Applications

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent and in the synthesis of coordination polymers.

Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its ability to bind to calcium ions.

Industry: It is used in various industrial processes, including water treatment and as a flame retardant.

Mechanism of Action

The mechanism of action of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound can bind to metal ions, forming stable complexes. This chelation process is crucial in its applications in water treatment and medicine, where it helps in removing or neutralizing metal ions .

Comparison with Similar Compounds

Structural and Chemical Variations

The compound belongs to a family of ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonates with varying counterions and protonation states. Key analogs include:

Functional Differences

- Solubility : Ammonium salts (e.g., 71334-91-3) generally exhibit higher solubility in polar solvents compared to sodium or potassium analogs, which may precipitate in high-ionic-strength solutions .

- Charge Density : Sodium and potassium salts (e.g., 7651-99-2, 12233-56-6) have higher negative charges, enhancing their metal-binding capacity in aqueous systems .

- Stability : Potassium salts (e.g., 93983-09-6) demonstrate superior thermal stability, making them suitable for high-temperature industrial processes .

Research and Development Insights

- Crystallography : SHELX programs (e.g., SHELXL) are employed to analyze crystal structures of these compounds, revealing differences in coordination geometry based on counterions .

- Synthesis : Ammonium salts are synthesized via neutralization of phosphonic acid with ammonia, while sodium/potassium analogs use hydroxide salts .

Q & A

Q. What are the established synthetic routes for Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how can reaction conditions be optimized?

The compound is synthesized via condensation of ethylenediamine derivatives with phosphonomethylating agents. Key steps include:

- Precursor Preparation : Ethylenediamine is functionalized with methylenephosphonate groups using phosphonic acid derivatives under controlled pH (neutral to mildly alkaline) .

- Ammonium Salt Formation : The acidic phosphonate groups are neutralized with ammonium hydroxide to form the hexaammonium salt .

- Purification : Column chromatography (silica gel or ion-exchange resins) and recrystallization are employed to isolate the pure compound. Reaction progress is monitored via thin-layer chromatography (TLC) . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), temperature (room temperature to 60°C), and stoichiometry of phosphonomethylating agents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : P NMR identifies phosphonate group coordination, while H/C NMR resolves the ethylene backbone and ammonium counterion environments .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the octahedral coordination of phosphonate groups around the ethylenediamine core, with lattice parameters refined to R-factors <0.05 .

- Elemental Analysis : Validates the ammonium-to-phosphonate stoichiometry (6:4 ratio) .

Advanced Research Questions

Q. How do structural modifications (e.g., varying the diamine backbone or counterion) impact the compound’s metal-chelating efficiency?

- Diamine Backbone : Replacing ethylenediamine with hexamethylenediamine (as in ) increases flexibility, enhancing chelation of larger metal ions (e.g., Ca, Fe) but reducing selectivity for smaller ions like Cu .

- Counterion Effects : Potassium salts (e.g., hexapotassium derivatives) exhibit higher solubility in polar solvents compared to ammonium salts, influencing binding kinetics in aqueous systems .

- Methodological Insight : Competitive titration experiments with EDTA and ICP-MS analysis quantify binding constants (log K) under varying pH (2–10) .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

Discrepancies arise from:

- pH-Dependent Solubility : The compound shows low solubility in acidic media (pH <3) due to protonation of phosphonate groups, but high solubility at pH >7 where ammonium ions dominate .

- Hydration State : Anhydrous vs. hydrated forms (e.g., tetrahydrate) exhibit distinct thermal stability profiles, as shown by TGA-DSC analysis .

- Standardization : Use buffered solutions (e.g., Tris-HCl) and controlled humidity during experiments to ensure reproducibility .

Q. How can computational modeling predict the compound’s behavior in complex matrices (e.g., biological or environmental systems)?

- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions in aqueous environments, focusing on free energy changes (ΔG) during chelation .

- Density Functional Theory (DFT) : Calculate charge distribution on phosphonate groups to predict binding affinities for specific metals (e.g., Pb vs. Zn) .

- Validation : Cross-reference computational results with experimental data from X-ray absorption spectroscopy (XAS) .

Q. What are the challenges in applying this compound to nanotechnology (e.g., nanoparticle synthesis or catalytic frameworks)?

- Ligand Design : The phosphonate groups stabilize metal nanoparticles (e.g., Pd, Au) via strong covalent bonding, but excessive chelation can inhibit catalytic activity .

- Size Control : Adjust the molar ratio of compound-to-metal precursor to tune nanoparticle size (2–10 nm range) .

- Catalytic Applications : Test efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes derived from the compound .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.